Cas no 1094755-11-9 (1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole)

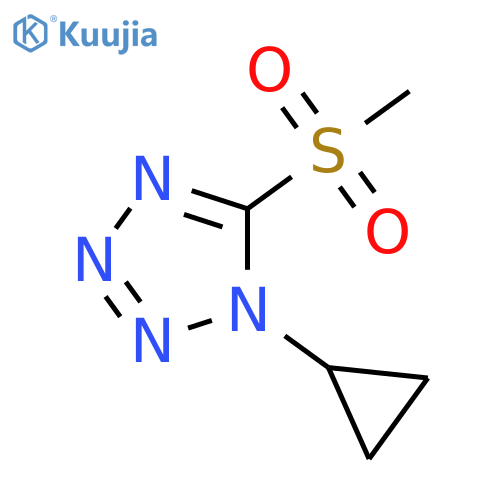

1094755-11-9 structure

商品名:1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

CAS番号:1094755-11-9

MF:C5H8N4O2S

メガワット:188.207618713379

CID:4571478

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

- 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

-

- インチ: 1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3

- InChIKey: RVPOYAYBQNVHNI-UHFFFAOYSA-N

- ほほえんだ: N1(C2CC2)C(S(C)(=O)=O)=NN=N1

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64191-0.1g |

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 95.0% | 0.1g |

$132.0 | 2025-02-20 | |

| TRC | B424630-25mg |

1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 25mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B424630-250mg |

1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 250mg |

$ 365.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324066-50mg |

1-Cyclopropyl-5-methanesulfonyl-1h-1,2,3,4-tetrazole |

1094755-11-9 | 95% | 50mg |

¥2217 | 2023-04-17 | |

| Enamine | EN300-64191-0.05g |

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 95.0% | 0.05g |

$88.0 | 2025-02-20 | |

| Enamine | EN300-64191-0.5g |

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 95.0% | 0.5g |

$353.0 | 2025-02-20 | |

| Enamine | EN300-64191-5.0g |

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 95.0% | 5.0g |

$1364.0 | 2025-02-20 | |

| Aaron | AR01A9TU-5g |

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 95% | 5g |

$1901.00 | 2023-12-16 | |

| Aaron | AR01A9TU-2.5g |

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 95% | 2.5g |

$1295.00 | 2025-02-09 | |

| 1PlusChem | 1P01A9LI-5g |

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |

1094755-11-9 | 95% | 5g |

$1748.00 | 2023-12-26 |

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1094755-11-9 (1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量